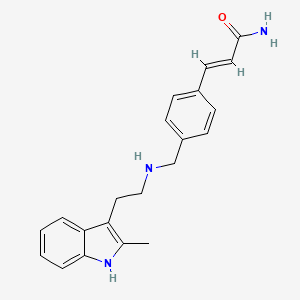
Panobinostat metabolite M37.8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for Y1FUG6Z8KL involve the reaction of 2-methyl-1H-indole-3-ethylamine with 4-formylphenylboronic acid under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to yield the final compound
Chemical Reactions Analysis
Y1FUG6Z8KL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Y1FUG6Z8KL has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of histone deacetylase inhibitors and their metabolites.
Biology: It is used in the study of cellular processes involving histone deacetylation.
Medicine: It is used in the development of new cancer therapies targeting histone deacetylase.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
The mechanism of action of Y1FUG6Z8KL involves the inhibition of histone deacetylase, leading to the accumulation of acetylated histones and other proteins. This results in changes in gene expression and inhibition of cancer cell growth . The molecular targets include histone deacetylase enzymes, and the pathways involved are related to chromatin remodeling and gene expression regulation .
Comparison with Similar Compounds
Y1FUG6Z8KL is similar to other histone deacetylase inhibitors, such as Panobinostat and Vorinostat. it is unique in its specific structure and metabolic profile. Similar compounds include:
Panobinostat: The parent compound of Y1FUG6Z8KL, used in cancer treatment.
Vorinostat: Another histone deacetylase inhibitor with a different structure but similar mechanism of action
Y1FUG6Z8KL stands out due to its specific metabolic pathway and the resulting unique properties .
Properties
CAS No. |
960058-94-0 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H23N3O/c1-15-18(19-4-2-3-5-20(19)24-15)12-13-23-14-17-8-6-16(7-9-17)10-11-21(22)25/h2-11,23-24H,12-14H2,1H3,(H2,22,25)/b11-10+ |
InChI Key |
VOZMMIFGJRFSNT-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
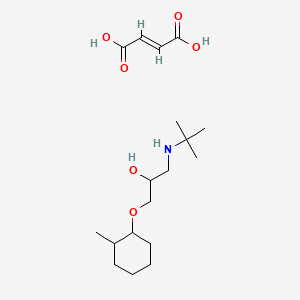
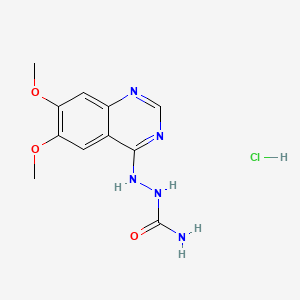
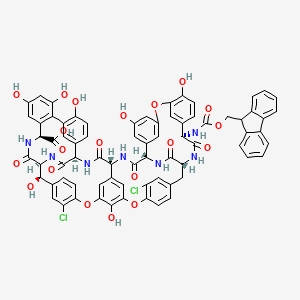

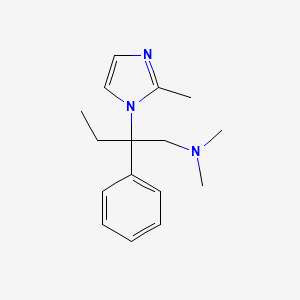

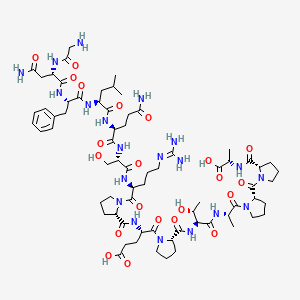
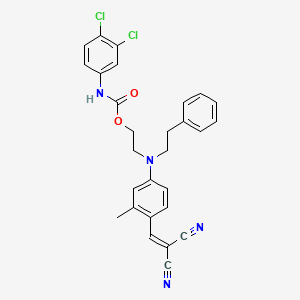
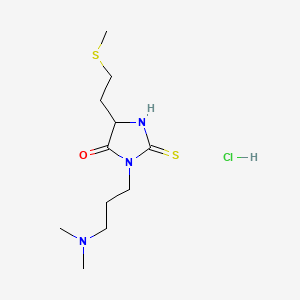

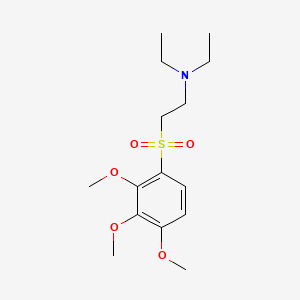

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
